LY-364947
Overview
Description
Preparation Methods
The synthesis of LY-364947 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the core structure followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Chemical Reactions Analysis
LY-364947 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are often carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
LY-364947 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the TGF-β signaling pathway and its role in various cellular processes.
Biology: this compound is used to investigate the role of TGF-β signaling in cell growth, differentiation, and migration.
Medicine: The compound is studied for its potential therapeutic applications in diseases where TGF-β signaling is dysregulated, such as cancer and fibrosis.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting the TGF-β pathway
Mechanism of Action
LY-364947 exerts its effects by selectively inhibiting the TGF-β type-I receptor (TGF-β RI). This inhibition blocks the downstream signaling pathways activated by TGF-β, leading to the regulation of various cellular processes such as cell invasion, differentiation, and apoptosis. The molecular targets involved include TGF-β RI, TGF-β RII, and MLK-7 .
Comparison with Similar Compounds
LY-364947 is unique in its high selectivity and potency for TGF-β RI compared to other similar compounds. Some similar compounds include:
SB-431542: Another selective inhibitor of TGF-β RI with different selectivity and potency profiles.
A-83-01: A compound that inhibits TGF-β RI and other related kinases with varying degrees of selectivity.
SD-208: A selective inhibitor of TGF-β RI with distinct pharmacokinetic properties.
This compound stands out due to its specific targeting of TGF-β RI with minimal off-target effects, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
4-(5-pyridin-2-yl-1H-pyrazol-4-yl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4/c1-2-6-15-13(5-1)12(8-10-19-15)14-11-20-21-17(14)16-7-3-4-9-18-16/h1-11H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCXZJCWDGCXQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332266 | |
Record name | 4-[5-(Pyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396129-53-6 | |
Record name | 4-[5-(Pyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Pyridin-2-yl)(1H)-pyrazol-4-yl quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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